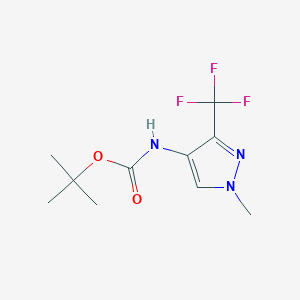

tert-Butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylation is a common process in organic chemistry that introduces a trifluoromethyl group into an organic compound . The tert-butyl group could potentially be introduced through a reaction with isobutene .Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring (a five-membered ring with two nitrogen atoms), a carbamate group (NH2COO-), and a trifluoromethyl group (CF3) attached to the pyrazole ring. The tert-butyl group (C(CH3)3) would be attached to the carbamate group .Chemical Reactions Analysis

The trifluoromethyl group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The carbamate group can participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with a trifluoromethyl group often exhibit increased stability and lipophilicity .Applications De Recherche Scientifique

- Application : tert-Butanesulfinamide has emerged as a gold standard in asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often resemble motifs found in natural products and therapeutically relevant molecules .

- Application : In drug development, replacing functional groups can significantly impact bioactivity. For instance, the replacement of the tert-butyl amide moiety with a 2,5-bis(trifluoromethyl)phenyl group in dutasteride (a finasteride analogue) enhances its inhibitory potency against 5α-reductase isoforms .

- Application : Researchers explore radical trifluoromethylation reactions to introduce CF₃ groups into carbon-centered radical intermediates. These reactions have implications for drug design and material science .

Asymmetric Synthesis via Sulfinimines

Trifluoromethyl Group Replacement in Pharmaceuticals

Radical Trifluoromethylation

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)14-6-5-16(4)15-7(6)10(11,12)13/h5H,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMALWSIUMOAOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2672005.png)

![N-butan-2-yl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)

![(Z)-ethyl 2-(6-acetamido-2-((3,4-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672012.png)

![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)